molecular formula C19H24N2O B373456 Cinchonamine CAS No. 482-28-0

Cinchonamine

Cat. No.: B373456
CAS No.: 482-28-0
M. Wt: 296.4 g/mol
InChI Key: YAUKSCGKZYUZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinchonamine is a complex organic compound characterized by its unique bicyclic structure

Scientific Research Applications

Antibacterial Activity

A study conducted by Kumar et al. (2017) synthesized homopolymers from a similar compound, exhibiting significant antibacterial activity against Gram-positive and Gram-negative bacteria. This indicates potential applications in developing antibacterial materials or coatings (Kumar et al., 2017).

Antiprotozoal Activity

Seebacher et al. (2005) explored the antiprotozoal activity of 2-azabicyclo[3.2.2]nonanes derived from bicyclo[2.2.2]octan-2-ones, showing promise as lead compounds for further modifications due to their low cytotoxicity and high antiprotozoal activity (Seebacher et al., 2005).

Chemical Synthesis and Molecular Structure

Moriguchi et al. (2014) synthesized a chiral cyclic amino acid ester related to 2-azabicyclo[2.2.2]octane, highlighting the utility of such compounds in chemical synthesis and molecular structure studies (Moriguchi et al., 2014).

Medicinal Chemistry

Compounds like CP-96,345, closely related to the chemical structure , have shown potential as nonpeptide antagonists of the substance P (NK1) receptor, indicating applications in medicinal chemistry and pharmaceutical development (Snider et al., 1991).

Catalysis

Wallbaum and Martens (1993) utilized a β-amino alcohol derived from a bicyclic proline analogue for catalytic enantioselective addition of diethylzinc to aldehydes, suggesting potential catalytic applications of related compounds (Wallbaum & Martens, 1993).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cinchonamine typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the bicyclic structure and the introduction of the indole and ethanol groups. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Cinchonamine can undergo various chemical reactions, including:

  • **Ox

Properties

CAS No.

482-28-0

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-[2-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol

InChI

InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h2-6,13-14,18,20,22H,1,7-12H2

InChI Key

YAUKSCGKZYUZRH-UHFFFAOYSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO

SMILES

C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO

Canonical SMILES

C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO

482-28-0

Synonyms

cinchonamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinchonamine
Reactant of Route 2
Cinchonamine
Reactant of Route 3
Cinchonamine
Reactant of Route 4
Cinchonamine
Reactant of Route 5
Reactant of Route 5
Cinchonamine
Reactant of Route 6
Cinchonamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.